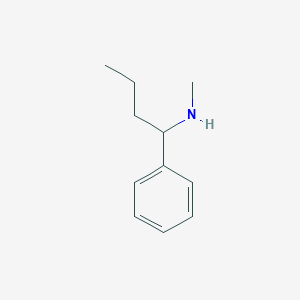

N-Methyl-1-phenylbutan-1-amine

Descripción general

Descripción

N-Methyl-1-phenylbutan-1-amine, also known as Phenylisobutylamine or α-ethylphenethylamine, is a stimulant drug of the phenethylamine class . It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .

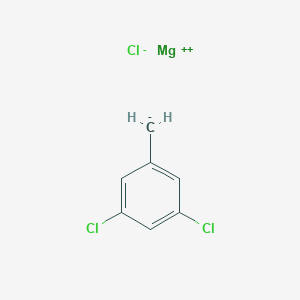

Molecular Structure Analysis

N-Methyl-1-phenylbutan-1-amine is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This is due to the similarity in their molecular structures .Chemical Reactions Analysis

N-Methyl-1-phenylbutan-1-amine and 2-phenylpropan-1-amine (β-methylphenylethylamine, BMPEA) are known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This indicates that they may undergo similar chemical reactions .Physical And Chemical Properties Analysis

N-Methyl-1-phenylbutan-1-amine has a molecular weight of 149.24 . It is a liquid at room temperature . The boiling point of primary and secondary amines, such as N-Methyl-1-phenylbutan-1-amine, are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

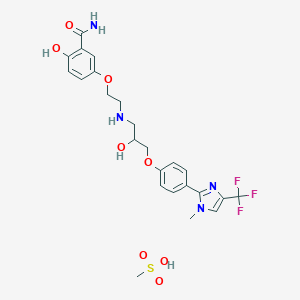

N-Methyl-1-phenylbutan-1-amine is used as an intermediate in the synthesis of various biologically active molecules. Its derivatives are utilized in the preparation of substances like substituted triazoles, aminothiazoles, and neurokinin antagonists. These compounds have significant implications in pharmaceutical research, particularly in the development of new drugs and therapies. For example, it plays a role in the synthesis of premafloxacin, an antibiotic for veterinary use (L. Nagarapu et al., 2009), (T. Fleck et al., 2003).

Bioelectrical Activity and Treatment of Irritable Bowel Syndrome

Recent research has identified certain derivatives of N-Methyl-1-phenylbutan-1-amine as potential antispasmodics. These compounds showed significant changes in bioelectrical activity due to calcium channel regulation, suggesting their potential effectiveness in the long-term therapy of Irritable Bowel Syndrome (IBS) (M. Milusheva et al., 2023).

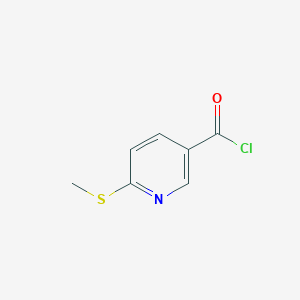

Chemical Synthesis and Industrial Applications

N-Methyl-1-phenylbutan-1-amine is used in various chemical syntheses, particularly in the production of fine and bulk chemicals. Its structural motifs are found in numerous life-science molecules, playing crucial roles in their activities. Research has focused on developing cost-effective and convenient methods for the synthesis of N-Methyl- and N-alkylamines, with applications ranging from academic research to industrial production (T. Senthamarai et al., 2018).

Catalysis and Environmental Applications

Studies have explored the use of N-Methyl-1-phenylbutan-1-amine in catalytic processes, such as N-methylation of amines using carbon dioxide. This approach is significant for its potential in environmental applications, including the indirect utilization of CO2, a critical factor in addressing climate change (Huiying Niu et al., 2017), (Chang Qiao et al., 2017).

Safety And Hazards

N-Methyl-1-phenylbutan-1-amine is classified as a dangerous substance. It is corrosive to eyes, respiratory system, and skin . The hazard statements associated with this compound include H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

N-methyl-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJATMCXDSVSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568419 | |

| Record name | N-Methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-phenylbutan-1-amine | |

CAS RN |

100054-18-0 | |

| Record name | N-Methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

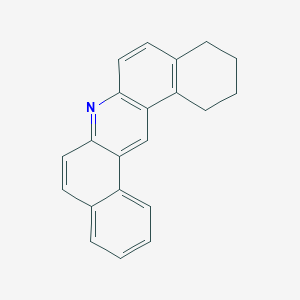

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)

![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)